8-Chloroisoquinolin-3-ol

説明

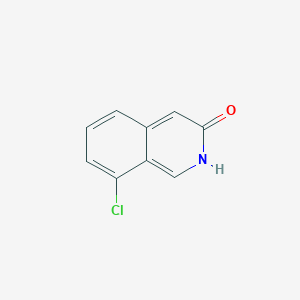

8-Chloroisoquinolin-3-ol (CAS: 51463-18-4) is a halogenated isoquinoline derivative with the molecular formula C₉H₆ClNO and a molecular weight of 179.6 g/mol . Structurally, it features a hydroxyl group (-OH) at position 3 and a chlorine atom at position 8 of the isoquinoline scaffold. Isoquinoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties, such as corrosion inhibition or catalytic applications .

特性

IUPAC Name |

8-chloro-2H-isoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMPHLDRYMIZFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=O)NC=C2C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10965792 | |

| Record name | 8-Chloroisoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51463-18-4 | |

| Record name | 8-Chloro-3(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51463-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloroisoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroisoquinolin-3-ol typically involves the chlorination of isoquinolin-3-ol. One common method is the direct chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions: 8-Chloroisoquinolin-3-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to 8-chloroisoquinoline.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products:

Oxidation: Quinones.

Reduction: 8-Chloroisoquinoline.

Substitution: Various substituted isoquinolines depending on the nucleophile used.

科学的研究の応用

8-Chloroisoquinolin-3-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

作用機序

The mechanism of action of 8-Chloroisoquinolin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system .

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogen-Substituted Isoquinolinols

8-Bromoisoquinolin-3-ol (CAS: 608515-49-7)

- Molecular Formula: C₉H₆BrNO

- Molecular Weight : 224.1 g/mol

- Bromine’s larger atomic radius may influence reactivity in cross-coupling reactions.

8-Fluoroisoquinolin-1-ol (CAS: 1261625-23-3)

Positional Isomers and Scaffold Variants

3-Chloroquinolin-8-ol (CAS: 102878-83-1)

- Molecular Formula: C₉H₆ClNO (identical to this compound)

- Comparison: The quinoline scaffold (nitrogen at position 1) differs from isoquinoline (nitrogen at position 2), altering electronic distribution and binding affinity in biological targets .

5-Chloro-3-methylquinolin-8-ol (CAS: 61380-78-7)

Methyl-Substituted Derivatives

3-Methylisoquinolin-8-ol

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Substituent Effects :

- Halogen type (Cl, Br, F) significantly impacts molecular weight, lipophilicity, and electronic properties. Bromine enhances steric bulk, while fluorine improves metabolic stability .

- Hydroxyl group position (C1 vs. C3) alters hydrogen-bonding capacity, influencing solubility and biological interactions .

- Scaffold Differences: Isoquinoline vs.

Applications :

生物活性

8-Chloroisoquinolin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, including cancer therapy and enzyme inhibition.

- Chemical Formula: C₉H₆ClN

- Molecular Weight: 163.60 g/mol

- CAS Number: 51463-18-4

This compound exhibits its biological activity primarily through enzyme inhibition. It binds to the active sites of specific enzymes, interfering with their normal function. This interaction can lead to various therapeutic effects, particularly in oncology and inflammation management.

1. Anticancer Properties

Research has shown that this compound possesses anticancer properties. It has been evaluated for its ability to induce apoptosis (programmed cell death) in cancer cells. The compound has demonstrated promising results in inhibiting cell proliferation and inducing cell cycle arrest.

Case Study:

In a study involving human colon carcinoma cells (HT29), the compound was tested for cytotoxicity using the sulforhodamine B (SRB) assay. The results indicated significant cytotoxic effects, suggesting that this compound could be a potential candidate for further development as an anticancer agent .

2. Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. For instance, it has been shown to selectively inhibit CHK1 (Checkpoint Kinase 1), which is crucial for DNA damage response pathways.

Table 1: Enzyme Inhibition Activity of this compound

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| CHK1 | Selective | 0.031 |

| DNA Gyrase | Non-selective | Not reported |

| Topoisomerase IV | Non-selective | Not reported |

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond oncology:

- Anti-inflammatory Activity: Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, although more research is needed to elucidate this property.

- Antimicrobial Activity: There are indications that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。